Predicted pKa and LogP Differentiate Reactivity and Purification Strategy
5-Bromo-2-chloroquinazolin-4-amine exhibits a predicted pKa of 3.68±0.30 and a predicted density of 1.841±0.06 g/cm³ . In contrast, the regioisomeric 5-bromo-4-chloroquinazolin-2-amine (CAS 1379365-27-1) is reported with an XLogP3 of 2.8 . While a direct pKa comparison is not available for the 2-amine isomer, the difference in amine position fundamentally alters the basicity and hydrogen-bonding capacity of the molecule. The lower predicted pKa of the 4-amine (3.68) indicates it is a weaker base than typical aromatic amines, impacting its behavior in acidic extraction and salt formation. This differential impacts purification strategies (e.g., ion-exchange chromatography) and solubility in aqueous buffers during biological assays.
| Evidence Dimension | Physicochemical Properties (pKa, LogP) |
|---|---|
| Target Compound Data | pKa: 3.68±0.30 (predicted); Density: 1.841±0.06 g/cm³ (predicted) |
| Comparator Or Baseline | 5-Bromo-4-chloroquinazolin-2-amine (CAS 1379365-27-1): XLogP3: 2.8 |
| Quantified Difference | pKa difference not quantified due to missing data; LogP difference not quantified due to missing target data |
| Conditions | Predicted values (ACD/Labs Percepta or similar software) ; XLogP3 calculated |
Why This Matters
Different pKa and LogP values directly impact compound handling in aqueous workup, chromatographic purification, and formulation for biological testing, making blind substitution of one regioisomer for another a significant source of experimental failure.
